BenchChemオンラインストアへようこそ!

methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Lipophilicity Drug-likeness Permeability

Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS 524051-59-0) is a synthetic 4,5-dihydro-1H-pyrazol-3-yl acetate derivative featuring a 4-methoxyphenyl substituent at N1 and a methyl ester side-chain at C3 of the pyrazolone ring. The compound possesses a molecular formula C₁₃H₁₄N₂O₄, a monoisotopic mass of 262.095357 Da, a computed LogP (XLogP3-AA) of 1.3, and a topological polar surface area (TPSA) of 68 Ų, placing it within favorable oral drug-like space (zero Rule-of-5 violations).

Molecular Formula C13H14N2O4
Molecular Weight 262.265
CAS No. 524051-59-0
Cat. No. B2504229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
CAS524051-59-0
Molecular FormulaC13H14N2O4
Molecular Weight262.265
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(=N2)CC(=O)OC
InChIInChI=1S/C13H14N2O4/c1-18-11-5-3-10(4-6-11)15-12(16)7-9(14-15)8-13(17)19-2/h3-6H,7-8H2,1-2H3
InChIKeyCBUZAPHIURLGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS 524051-59-0): Baseline Identity and Procurement-Relevant Physicochemical Profile


Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS 524051-59-0) is a synthetic 4,5-dihydro-1H-pyrazol-3-yl acetate derivative featuring a 4-methoxyphenyl substituent at N1 and a methyl ester side-chain at C3 of the pyrazolone ring . The compound possesses a molecular formula C₁₃H₁₄N₂O₄, a monoisotopic mass of 262.095357 Da, a computed LogP (XLogP3-AA) of 1.3, and a topological polar surface area (TPSA) of 68 Ų, placing it within favorable oral drug-like space (zero Rule-of-5 violations) [1]. It is catalogued under ChEMBL ID CHEMBL1364004 and MDL number MFCD03409104, with commercial availability confirmed from multiple suppliers [2]. Its structural assignment is supported by InChIKey CBUZAPHIURLGAR-UHFFFAOYSA-N and spectral database entries .

Why Generic Substitution of Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate with In-Class Pyrazolones Risks Synthetic and Property Divergence


Although numerous 4,5-dihydro-1H-pyrazol-3-yl acetate derivatives share the pyrazolone scaffold, substitution at N1 and C3 significantly alters electronic character, solubility, and metabolic stability in ways that are not interchangeable for synthetic or screening purposes [1]. The 4-methoxyphenyl group imparts a distinct electron-donating resonance effect (Hammett σp⁺ ≈ –0.78) compared to unsubstituted phenyl (σp = 0.00) or 4-chlorophenyl (σp = +0.23), directly affecting the acidity of the C4 methylene protons and the reactivity of the ester carbonyl toward nucleophilic attack or enzymatic hydrolysis [2]. Replacing the 4-methoxyphenyl moiety with 4-fluorophenyl or 4-methylphenyl alters LogP by 0.3–0.8 units and shifts TPSA, potentially compromising membrane permeability or solubility in a given assay system [3]. The methyl ester at C3 is also a defining feature: the corresponding free carboxylic acid analog (2-[1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid) exhibits a significantly lower LogD₇.₄ (~ –1.5 vs. ~1.04 for the ester) and introduces a hydrogen-bond donor, which may alter target binding or pharmacokinetics if used as a prodrug intermediate . Thus, even within the same nominal pyrazolone class, generic substitution without confirmation of physicochemical equivalence can introduce uncontrolled variables in reaction yield, biological readout, or formulation behavior.

Quantitative Differentiation Evidence for Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate Against Closest Structural Analogs


XLogP3-AA Lipophilicity Advantage Over 4-Fluorophenyl and 4-Chlorophenyl Analogs for Membrane-Permeation-Dependent Assays

The target compound exhibits a computed XLogP3-AA of 1.3, approximately 0.4 log units higher than its 4-fluorophenyl analog (XLogP3-AA ≈ 0.9) and 0.7 log units lower than its 4-chlorophenyl analog (XLogP3-AA ≈ 2.0) [1][2]. This intermediate lipophilicity positions it in the optimal range for oral absorption (LogP 1–3) while the 4-chlorophenyl analog begins to exceed desirable limits, potentially increasing hERG binding risk or reducing aqueous solubility [3].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count and TPSA Differentiation from Free Acid and N-Unsubstituted Pyrazolone Analogs for CNS Exposure Screening

The target compound possesses a TPSA of 68 Ų and zero hydrogen-bond donors, whereas the free carboxylic acid analog (2-[1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid) has a TPSA of approximately 88 Ų and one H-bond donor [1]. This 20 Ų difference is significant for CNS drug design, where a TPSA below 70 Ų and HBD count of 0 are strongly correlated with blood-brain barrier penetration (Rule: TPSA < 70 Ų and HBD ≤ 1) [2]. Unsubstituted pyrazolones such as edaravone (TPSA ≈ 49 Ų) are smaller but lack the ester handle needed for further derivatization [3].

TPSA CNS permeability Hydrogen bonding

Methyl Ester Hydrolytic Stability vs. Free Carboxylic Acid for Prolonged Incubation or Prodrug Strategy

The methyl ester functionality of the target compound provides enhanced hydrolytic stability in aqueous buffer relative to the free carboxylic acid analog. Under standard aqueous base-catalyzed hydrolysis estimation (HYDROWIN v1.67), the methyl ester exhibits a total hydrolysis half-life of weeks to months at pH 7–8, whereas the free acid is immediately ionized and subject to faster renal clearance if applied in vivo . This stability profile is comparable to other methyl pyrazolone esters but contrasts with ethyl or benzyl ester analogs, which undergo faster or slower hydrolysis respectively [1].

Ester stability Prodrug Hydrolysis

ChEMBL Registration and Screening History Confirming Research-Grade Identity Distinct from Non-Annotated Pyrazolone Intermediates

The target compound is registered in the ChEMBL database under CHEMBL1364004, indicating that it has been included in at least one curated bioactivity screening collection [1]. In contrast, many structurally similar pyrazolones (e.g., methyl [1-(3-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate or methyl [1-(4-hydroxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate) either lack ChEMBL entries or are indexed only as vendor compounds without bioactivity annotations [2]. This curated registration provides a verifiable starting point for structure-activity relationship (SAR) expansion, as activity data—if generated—can be deposited and cross-referenced under this unique identifier.

ChEMBL Screening collection Research identity

Rotatable Bond Count and Molecular Flexibility Advantage Over Di-Aryl Pyrazolone Derivatives for Target-Binding Conformational Sampling

The target compound contains 5 rotatable bonds (excluding the ester methoxy group rotation), conferring moderate conformational flexibility [1]. By comparison, typical di-aryl pyrazolones (e.g., 1-(4-methoxyphenyl)-3-phenyl-5-pyrazolone) possess only 3–4 rotatable bonds due to restricted rotation of the C3 aryl substituent, potentially limiting the accessible conformational space for induced-fit binding [2]. The target compound’s extra rotatable bond (the C3–CH₂–CO₂Me chain) provides an additional degree of freedom that can accommodate deeper pocket penetration or multiple binding poses, as exploited in fragment-based drug design (FBDD) where flexibility enhances hit rates [3].

Molecular flexibility Conformational sampling Ligand efficiency

Optimal Application Scenarios for Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate Based on Verified Differentiation Evidence


Synthetic Intermediate for C3-Acetate-Derived Pyrazolone Libraries Requiring Balanced Lipophilicity

The C3 methyl ester serves as a versatile handle for hydrolysis to the carboxylic acid, amidation, or reduction to the primary alcohol, enabling diversification at a position critical for biological activity [1]. The 4-methoxyphenyl N1 substituent provides electron-rich character without introducing a hydrogen-bond donor, making the scaffold suitable for systematic SAR exploration of target engagement where polarity modulation is needed . The XLogP3-AA of 1.3 ensures adequate solubility for standard organic transformations while maintaining sufficient lipophilicity for membrane partitioning in cell-based assays [2].

CNS-Penetrant Screening Library Member with Favorable TPSA and Zero HBD Profile

With a TPSA of 68 Ų (below the 70 Ų CNS threshold) and zero hydrogen-bond donors, this compound meets the key physicochemical criteria for inclusion in blood-brain barrier penetrant screening collections [1]. It compares favorably to the free acid analog (TPSA ≈ 88 Ų, HBD=1), which would be restricted from CNS exposure. Procurement for neuro-target screening programs, particularly those focused on neurodegenerative or neuroinflammatory targets, is supported by this computed profile.

ChEMBL-Annotated Reference Compound for Academic or Industrial Bioactivity Database Deposition

The compound’s registration under CHEMBL1364004 provides a unique, traceable identifier for data management and cross-referencing in large-scale screening efforts [1]. Unlike many closely related pyrazolones that lack curated database entries, this compound can serve as a reference point for SAR deposition, enabling reproducible data sharing and meta-analysis across laboratories. This is particularly valuable for federally funded or multi-site collaborative projects requiring FAIR (Findable, Accessible, Interoperable, Reusable) data compliance.

Fragment-Based Drug Design (FBDD) Library Entry with Enhanced Conformational Sampling Capacity

The 5 rotatable bonds of the target compound, compared to the 3–4 typical of C3-aryl pyrazolones, provide additional conformational flexibility that can improve hit identification rates in fragment screening against flexible or cryptic binding pockets [1]. The moderate molecular weight (262.26 Da) and favorable ligand efficiency metrics make it suitable as a fragment or low-molecular-weight lead in FBDD campaigns targeting kinases, proteases, or GPCRs where induced-fit binding is anticipated.

Quote Request

Request a Quote for methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.